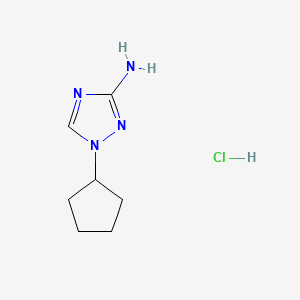

1-Cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopentyl-1,2,4-triazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.ClH/c8-7-9-5-11(10-7)6-3-1-2-4-6;/h5-6H,1-4H2,(H2,8,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFGOCZWTFPLEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=NC(=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Alkylation

The most direct route involves alkylating 1H-1,2,4-triazole with cyclopentyl halides (e.g., cyclopentyl bromide) in the presence of a strong base. Sodium hydride (NaH) in dimethylformamide (DMF) is commonly employed to deprotonate the triazole at the N1 position, enabling nucleophilic attack by the cyclopentyl group. Typical conditions involve refluxing at 80–100°C for 12–24 hours, yielding 1-cyclopentyl-1H-1,2,4-triazole as an intermediate.

Optimization Considerations

-

Regioselectivity : Alkylation predominantly occurs at the N1 position due to its higher basicity compared to N2 and N4.

-

Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.

-

Yield : Reported yields range from 65% to 85%, with impurities arising from dialkylation or incomplete substitution.

Subsequent Amination and Hydrochloride Formation

The intermediate 1-cyclopentyl-1H-1,2,4-triazole undergoes amination at the C3 position. Nitration followed by reduction (e.g., using H₂/Pd-C) or direct amination via Buchwald-Hartwig coupling has been explored. The free amine is then treated with hydrochloric acid to form the hydrochloride salt, achieving >95% purity after recrystallization from ethanol/water mixtures.

Nucleophilic Substitution with Cyclopentanol

Mitsunobu Reaction

Cyclopentanol can serve as an alkylating agent under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). This method avoids halide byproducts and improves atom economy. The reaction proceeds at room temperature in tetrahydrofuran (THF), achieving 70–78% yield.

Limitations

-

High reagent cost and difficulty in scaling.

-

Requires strict anhydrous conditions to prevent alcohol oxidation.

Catalytic Cyclization Strategies

Transition Metal-Catalyzed Cyclization

A patent (US5728841A) describes cyclizing glyoxal bishydrazone with hydrogen peroxide and tungsten(VI) oxide to form 1-amino-1,2,3-triazole derivatives. Adapting this method, cyclopentyl groups can be introduced via post-cyclization alkylation. For example, treating 1-amino-1,2,4-triazole with cyclopentyl bromide in the presence of MnO₂ yields the cyclopentyl-substituted analog.

Acid-Catalyzed Cyclization

De Gruyter’s protocol uses thionyl chloride and pyridine to cyclize N-triazol-3-ylamidines into triazolo-thiatriazine oxides. While this method focuses on sulfur-containing analogs, substituting amidines with cyclopentylamine derivatives could enable targeted synthesis.

One-Pot Synthesis Approaches

Tandem Alkylation-Amination

A "one-pot" method from MDPI involves sequential acylation, heterocyclization, and ring opening. Applying this to cyclopentyl substrates, 2-aminobenzonitrile reacts with cyclopropane carbonyl chloride, followed by hydrazide formation and acid hydrolysis. This approach achieves near-quantitative yields (98%) but requires precise control of stoichiometry and temperature.

Hydrochloride Salt Formation and Purification

The final step involves treating the free amine with HCl gas in dichloromethane or aqueous HCl. Recrystallization from ethanol/water (8:2 v/v) removes unreacted starting materials and byproducts, yielding >95% pure hydrochloride salt.

Table 1: Comparison of Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Base-Mediated Alkylation | NaH, DMF, 80°C, 24h | 65–85 | 90–95 | High |

| Mitsunobu Reaction | DEAD, PPh₃, THF, rt | 70–78 | 85–90 | Low |

| Catalytic Cyclization | WO₃, H₂O₂, H₂O, 12h | 74 | 95 | Moderate |

| One-Pot Synthesis | Cyclopropane carbonyl chloride, MeOH/H₂O | 98 | 98 | High |

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

Substitution: Halogenated compounds and strong bases are typical reagents for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazoles .

Scientific Research Applications

Medicinal Chemistry Applications

1-Cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride is utilized as a precursor for synthesizing various pharmaceutical compounds. Its applications include:

Antifungal Agents: The compound exhibits significant antifungal activity against various fungal strains, making it a candidate for developing new antifungal therapies. Research indicates that it may share mechanisms of action with established antifungals due to its structural similarity to other triazole derivatives .

Anticancer Drugs: The compound has been explored for its potential in anticancer therapies. Studies have shown that triazole derivatives can inhibit key enzymes involved in cancer progression, suggesting that this compound may serve as a building block for novel anticancer agents .

Enzyme Inhibitors: It is also investigated for its role as an enzyme inhibitor related to cardiovascular diseases. The mechanism of action typically involves the inhibition of specific enzymes or receptors involved in disease pathways .

Agricultural Chemistry Applications

In agricultural chemistry, this compound is being researched for its potential use in developing agrochemicals:

Pesticides and Herbicides: The compound's unique properties make it suitable for synthesizing new pesticides and herbicides. Its effectiveness against various pests and diseases can enhance agricultural productivity while reducing reliance on traditional chemicals .

Materials Science Applications

The compound is also being studied in materials science for its potential in creating new functional materials:

Coordination Chemistry: this compound acts as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions opens avenues for synthesizing metal-organic frameworks and other advanced materials .

Polymers and Conductive Materials: Researchers are exploring the use of this compound in developing polymers with specific electrical or catalytic properties. Its unique structural characteristics may lead to innovations in material design .

Case Studies

Several studies have highlighted the applications of this compound:

- Antifungal Activity Study: A study demonstrated that the compound exhibited significant antifungal properties against Candida albicans and Aspergillus species, showcasing its potential as a therapeutic agent .

- Anticancer Research: In vitro studies indicated that derivatives of this compound could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

- Agricultural Efficacy Trials: Field trials reported that formulations containing this compound effectively controlled pest populations while demonstrating low toxicity to beneficial insects .

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent on the triazole ring significantly influences physicochemical properties. Below is a comparative analysis:

Key Observations :

- Cyclopentyl vs. Cyclobutyl : The cyclopentyl group offers greater lipophilicity and conformational flexibility than cyclobutyl, which may enhance bioavailability .

- Aromatic vs. Aliphatic Substituents : Phenyl or benzyl groups (e.g., 1-Methyl-3-phenyl analog) improve thermal stability but may reduce solubility .

- Halogen Effects : Fluorine in the 4-fluorobenzyl analog enhances electronic interactions and metabolic resistance .

Biological Activity

1-Cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride is a compound with significant potential in various biological applications. Its unique structural features contribute to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

| Property | Description |

|---|---|

| CAS Number | 2416955-59-2 |

| Molecular Formula | C₇H₁₃ClN₄ |

| Molecular Weight | 188.7 g/mol |

| Appearance | White crystalline solid |

The compound features a cyclopentyl group attached to a triazole ring at the 1-position and an amine group at the 3-position. This specific substitution pattern enhances its lipophilicity and biological activity compared to other triazole derivatives .

Antifungal Properties

Research indicates that this compound exhibits notable antifungal activity. It has been evaluated against various fungal strains, showing effectiveness comparable to established antifungal agents. Its mechanism involves inhibiting ergosterol synthesis, a crucial component of fungal cell membranes .

Antibacterial Activity

The compound also displays antibacterial properties. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications to the triazole ring can significantly affect its antibacterial potency .

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT29 (colon cancer). The compound triggers caspase activation and cell cycle arrest in the G2/M phase, indicating its potential as an anticancer agent .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or modulating receptor activity. For example, it has been shown to inhibit key metabolic enzymes involved in folate biosynthesis in bacteria .

Molecular Interactions: The triazole ring facilitates hydrogen bonding with biological macromolecules, enhancing its affinity for target proteins and enzymes .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Various methodologies can yield different purities and yields depending on the desired application.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antifungal Screening: A study evaluated its antifungal efficacy against Candida species, demonstrating significant inhibitory effects comparable to fluconazole .

- Antibacterial Evaluation: Research showed that it exhibited up to 16 times more activity against drug-resistant strains than ampicillin, indicating strong potential as a novel antibacterial agent .

- Anticancer Studies: In vitro experiments revealed that the compound significantly reduced cell viability in cancer cell lines with IC50 values in the micromolar range. Flow cytometry analyses confirmed its ability to induce apoptosis through caspase activation .

Q & A

Q. What are the recommended synthetic routes for 1-Cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves cyclization of cyclopentyl-substituted precursors with nitrile or amidine derivatives. For example, cyclopentyl groups can be introduced via nucleophilic substitution or metal-catalyzed coupling reactions. Optimization includes:

- Temperature Control : Maintaining 60–80°C during cyclization to balance reaction rate and byproduct formation .

- Catalysts : Using Pd(OAc)₂ or CuI for cross-coupling steps to enhance regioselectivity .

- Purification : Gradient column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the hydrochloride salt .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy : Compare and NMR shifts with similar triazole derivatives (e.g., δ 8.6 ppm for triazole protons ).

- HRMS : Validate molecular ion peaks (e.g., [M+H] at m/z 212.09) with theoretical values (<2 ppm error) .

- X-ray Crystallography : Resolve ambiguities in cyclopentyl conformation using single-crystal data, referencing analogous structures like 3-phenyl-1H-1,2,4-triazol-5-amine .

Q. What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

- pH Sensitivity : Store in anhydrous conditions (pH 6–8) to prevent hydrolysis of the triazole ring .

- Thermal Stability : Avoid prolonged heating >100°C; DSC analysis shows decomposition onset at 138–140°C .

- Light Exposure : Use amber vials to prevent photodegradation, as observed in related 1,2,4-triazole hydrochlorides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the cyclopentyl group in biological activity?

Methodological Answer:

- Analog Synthesis : Replace cyclopentyl with cyclohexyl, methylcyclopentyl, or aromatic groups to assess steric/electronic effects .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

- Computational Docking : Map cyclopentyl interactions using AutoDock Vina with crystal structures of homologous proteins .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Batch Analysis : Compare purity (>95% by HPLC) and counterion content (Cl via ion chromatography) across studies .

- Assay Reproducibility : Validate protocols using positive controls (e.g., 3-nitro-1H-1,2,4-triazole derivatives ).

- Meta-Analysis : Cross-reference with structurally related compounds (e.g., 3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine) to identify trends .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate cyclopentyl flexibility in binding pockets using AMBER or GROMACS .

- QM/MM Calculations : Analyze electronic interactions (e.g., H-bonding with triazole NH) at the B3LYP/6-31G* level .

- Pharmacophore Modeling : Define essential features (e.g., amine group, hydrophobic cyclopentyl) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.